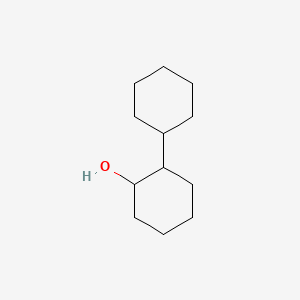

2-Cyclohexylcyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWWBKKPWACPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041414 | |

| Record name | 2-Cyclohexylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6531-86-8, 51175-62-3 | |

| Record name | [1,1′-Bicyclohexyl]-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6531-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC245150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Bicyclohexyl]-2-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclohexylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOHEXYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E59L8NAX9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of 2-Cyclohexylcyclohexanol

An In-depth Technical Guide: Synthesis of 2-Cyclohexylcyclohexanol via Catalytic Hydrogenation

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable chemical intermediate, through the catalytic hydrogenation of aromatic precursors. Primarily targeting researchers, chemists, and professionals in drug development, this document delves into the core scientific principles, from reaction mechanisms and catalyst selection to detailed, field-tested experimental protocols. We emphasize the causality behind procedural choices, ensuring a deep understanding of how to control reaction parameters for optimal yield and stereoselectivity. This guide integrates critical safety protocols for high-pressure hydrogenation, modern analytical techniques for reaction monitoring, and a thorough discussion of the factors influencing the formation of cis and trans isomers.

This compound (C₁₂H₂₂O) is a saturated bicyclic alcohol whose structural characteristics, including the presence of stereoisomers (cis and trans), make it a versatile building block in organic synthesis.[1][2][3] Its applications span various fields, including the synthesis of high-performance lubricants, plasticizers, and as a key intermediate in the production of specialty chemicals and active pharmaceutical ingredients (APIs). The complete saturation of both rings imparts significant thermal and chemical stability, a desirable trait for many industrial applications.

The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of more readily available aromatic precursors, such as 2-phenylphenol or its ketone analog, 2-cyclohexylcyclohexanone.[1][4] This reductive process, however, is not trivial. It requires careful control over reaction conditions and catalyst choice to achieve high conversion rates and, crucially, to direct the stereochemical outcome of the final product.

Synthetic Pathways and Mechanistic Considerations

The formation of this compound via hydrogenation typically proceeds through one of two primary routes: the complete hydrogenation of 2-phenylphenol or the reduction of 2-cyclohexylcyclohexanone.

Route A: Hydrogenation of 2-Phenylphenol

This is a two-stage hydrogenation process where both aromatic rings are sequentially saturated.

-

Partial Hydrogenation: The first stage involves the regioselective hydrogenation of one of the two phenyl rings. The hydroxyl-substituted ring is often hydrogenated first, proceeding through a cyclohexenol intermediate which rapidly tautomerizes to 2-phenylcyclohexanone.[5]

-

Full Hydrogenation: The second stage involves the hydrogenation of the remaining phenyl ring to a cyclohexyl group, followed by the reduction of the ketone to the final secondary alcohol product, this compound.

Route B: Hydrogenation of 2-Cyclohexylcyclohexanone

This route is a more direct, single-stage reduction of a ketone to a secondary alcohol.[1][4] While the starting material is less common than 2-phenylphenol, this step is a necessary final transformation in Route A and can be performed as a standalone reaction if the ketone is available.

The mechanism involves the catalytic activation of molecular hydrogen on a metal surface, followed by the stepwise addition of hydrogen atoms across the carbonyl group.

The Catalyst: Core of the Transformation

The choice of catalyst is the most critical factor governing the efficiency, selectivity, and operating conditions of the hydrogenation. The selection process involves a trade-off between activity, cost, and resistance to poisoning.

Nickel-Based Catalysts (Raney® Nickel)

Raney Nickel is a fine-grained, porous nickel catalyst renowned for its high surface area and absorbed hydrogen content, making it highly active for a wide range of hydrogenations.[6][7]

-

Expertise & Experience: Raney Ni is a cost-effective workhorse for saturating aromatic rings.[6] Its high activity allows for reactions under relatively moderate conditions compared to some other catalysts. However, its primary drawback is its pyrophoric nature when dry, requiring careful handling under a solvent blanket at all times.[7] It is generally considered a non-specific catalyst, capable of reducing most functional groups, which can be a disadvantage if chemoselectivity is required.[7]

-

Trustworthiness: While highly effective, reactions with Raney Ni can sometimes be difficult to control due to its high activity, necessitating precise monitoring of temperature and pressure. Its activity can also vary between batches.

Noble Metal Catalysts (Ruthenium, Palladium)

Catalysts based on noble metals like Ruthenium (Ru) and Palladium (Pd) supported on carbon (C) or other materials (Al₂O₃, TiO₂) offer superior activity and selectivity.

-

Expertise & Experience: Ruthenium on carbon (Ru/C) is particularly effective for the hydrogenation of aromatic rings under milder conditions than many other systems.[8][9] Palladium on carbon (Pd/C) is highly efficient for the hydrogenation of phenols to the corresponding cyclohexanones or cyclohexanols, and its selectivity can often be tuned by adjusting solvent polarity.[10][11][12] For instance, polar solvents like ethanol can favor the formation of cyclohexanol.[10][11]

-

Trustworthiness: Noble metal catalysts typically provide more reproducible results than Raney Ni. They are generally more stable and less prone to pyrophoricity, although caution is still required. Their primary disadvantage is the significantly higher cost.

Experimental Protocol: Hydrogenation of 2-Phenylphenol using Ru/C

This protocol describes a representative lab-scale synthesis using a high-pressure autoclave. It is a self-validating system where adherence to safety and procedural steps is paramount.

Materials and Equipment

-

Reactant: 2-Phenylphenol (99%)

-

Catalyst: 5% Ruthenium on Carbon (Ru/C), 50% wet

-

Solvent: Ethanol (anhydrous)

-

Gas: Hydrogen (high purity, >99.99%)

-

Equipment: High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, and temperature controller; filtration apparatus (e.g., Büchner funnel with Celite®); rotary evaporator.

Critical Safety Precautions for High-Pressure Hydrogenation

-

Trained Personnel: High-pressure hydrogenations must only be performed by or under the direct supervision of experienced personnel.[13]

-

Ventilation: The entire apparatus must be located inside a certified chemical fume hood with the sash kept as low as possible.[14][15]

-

Ignition Sources: Eliminate all potential ignition sources, including static electricity. Operators should wear anti-static clothing and shoes.[13][15]

-

Leak Testing: Before introducing hydrogen, the sealed reactor must be leak-tested with an inert gas like nitrogen to the maximum expected operating pressure.[13][14]

-

Inert Gas Purge: The reactor must be thoroughly purged with nitrogen to remove all oxygen before hydrogen is introduced. An explosion cannot occur without an oxidizer present inside the vessel.[15]

-

Blast Shield: A blast shield should always be placed between the reactor and the operator.[16]

Step-by-Step Synthesis Workflow

-

Reactor Charging: To a 500 mL high-pressure autoclave, add 2-phenylphenol (17.0 g, 0.1 mol) and ethanol (150 mL). Carefully add the 5% Ru/C catalyst (0.85 g, 5% w/w). Note: The wet catalyst should be handled carefully to prevent it from drying out.[15]

-

Sealing and Leak Testing: Seal the reactor according to the manufacturer's instructions. Pressurize the vessel with nitrogen to 50 bar, close the gas inlet, and monitor the pressure for 30 minutes. A stable pressure reading confirms the system is leak-free.[13]

-

Purging: Safely vent the nitrogen. Evacuate the reactor under vacuum and refill with nitrogen. Repeat this cycle three times to ensure the complete removal of atmospheric oxygen.[15]

-

Hydrogenation: After the final nitrogen purge, pressurize the reactor with hydrogen to 40 bar. Begin stirring (e.g., 1000 RPM) and heat the reactor to 120 °C. The pressure will increase with temperature. Once the target temperature is reached, increase the hydrogen pressure to 80 bar. Monitor the pressure drop; the reaction is complete when hydrogen uptake ceases.

-

Cooldown and Venting: Turn off the heating and allow the reactor to cool to room temperature. Once cool, carefully and slowly vent the excess hydrogen to a safe, well-ventilated area.[13]

-

Catalyst Removal: Open the reactor in the fume hood. The pyrophoric nature of the spent catalyst requires it to be kept wet during filtration.[15] Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the catalyst pad with a small amount of ethanol.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.

-

Purification: The crude product, a viscous oil, can be purified by vacuum distillation to yield this compound.

Work-up and Purification

The primary purification method for this compound is fractional distillation under reduced pressure. This separates the product from any non-volatile impurities or high-boiling side products. The cis and trans isomers have slightly different boiling points, but complete separation by distillation is often challenging.

Process Optimization and Data

Optimizing the reaction requires balancing temperature, pressure, catalyst loading, and reaction time to maximize yield and selectivity.[17][18]

Influence of Key Parameters

| Parameter | Typical Range | Effect on Reaction | Causality & Field Insights |

| Temperature | 100 - 180 °C | Increases reaction rate but may decrease selectivity. | Higher temperatures provide the necessary activation energy but can also promote side reactions like hydrogenolysis or isomerization.[19] |

| H₂ Pressure | 50 - 100 bar | Higher pressure increases the rate of hydrogenation. | Increases the concentration of dissolved hydrogen on the catalyst surface, accelerating the reaction. Pressure is often a more significant factor than temperature for this transformation.[19] |

| Catalyst Loading | 1 - 10% w/w | Higher loading increases the reaction rate. | More catalyst provides more active sites for the reaction. However, this comes at a higher cost and can make filtration more difficult. |

| Solvent | Alcohols, THF, Dioxane | Can influence reaction rate and stereoselectivity. | Solvent polarity can affect the adsorption of the substrate onto the catalyst surface and stabilize reaction intermediates differently, influencing the product distribution.[10][11][19] |

Stereoselectivity Control

The reduction of the ketone intermediate yields a mixture of cis and trans-2-cyclohexylcyclohexanol. The ratio of these stereoisomers is influenced by the reaction conditions.

-

Thermodynamic vs. Kinetic Control: Under harsh conditions (higher temperature, longer reaction times), the thermodynamically more stable trans isomer is often favored due to epimerization of the initially formed cis isomer.[19] Milder conditions may favor the kinetically preferred product.

-

Catalyst Choice: The steric environment of the catalyst's active sites can influence which face of the carbonyl group is preferentially hydrogenated, affecting the initial cis/trans ratio.

Reaction Monitoring and Product Characterization

To ensure reaction completion and verify product identity and purity, several analytical techniques are essential.

-

Reaction Monitoring: For real-time analysis, in-line monitoring techniques such as flow NMR can be employed to track the disappearance of reactants and the appearance of products without needing to stop the reaction.[20][21][22][23][24] More traditionally, small aliquots can be periodically sampled (if the reactor allows) and analyzed by Gas Chromatography (GC).

-

Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure, particularly the complete saturation of the aromatic rings and the conversion of the ketone to an alcohol.

-

Infrared (IR) Spectroscopy: The disappearance of the C=O stretch (around 1710 cm⁻¹) and the appearance of a broad O-H stretch (around 3300 cm⁻¹) confirms the reduction of the ketone.[3]

-

Mass Spectrometry (MS): GC-MS is used to confirm the molecular weight (182.30 g/mol ) and assess the purity of the final product.[2][25]

-

Conclusion

The synthesis of this compound via catalytic hydrogenation is a robust and scalable method. Success hinges on a deep understanding of the interplay between the substrate, catalyst, and reaction conditions. While cost-effective catalysts like Raney Nickel are viable, noble metal catalysts such as Ru/C often provide superior control, reproducibility, and efficiency under milder conditions. The paramount importance of rigorous safety protocols for high-pressure hydrogenation cannot be overstated. By carefully selecting the catalyst and optimizing parameters like temperature, pressure, and solvent, researchers can effectively control the reaction to achieve high yields of this compound and influence the desired stereochemical outcome, paving the way for its use in advanced applications.

References

- Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Vertex AI Search.

- Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. MDPI.

- Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. Catalysis Science & Technology (RSC Publishing).

- Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry.

- The reaction pathways of phenol hydrogenation. ResearchGate.

- Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry - ACS Publications.

- Chemical Studies on Hydrogenation of 2-Phenylphenol and its Hydrogenated Products. III. J-STAGE.

- Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water. CORE.

- Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. AZoM.

- Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Radboud University.

- Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.

- Raney nickel. Wikipedia.

- Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. Semantic Scholar.

- This compound synthesis. ChemicalBook.

- What are the safety precautions for operating a Hydrogenation Test Unit?. Blog.

- Aqueous biphasic hydrogenation of benzene catalyzed by ruthenium complex of trisulfonated tris(biphenyl)phosphine. Catalysis Science & Technology (RSC Publishing).

- Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. National Institutes of Health.

- Enhanced hydrogen evolution reaction catalysis via ruthenium single-atom decoration on biphenylene: a DFT study. RSC Publishing.

- Hydrogenation Reactions. University of Pittsburgh.

- Optimization of the reaction conditions. ResearchGate.

- Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. ResearchGate.

- Method for preparing 2-cyclohexyl cyclohexanol. Google Patents.

- Raney® Nickel-Catalyzed Hydrodeoxygenation and Dearomatization under Transfer Hydrogenation Conditions—reaction Pathways of Non-Phenolic Compounds. AMiner.

- Raney Nickel Catalyst. Vineeth Precious.

- Selective Hydrogenation of Phenol to Cyclohexanone over Pd–HAP Catalyst in Aqueous Media. ResearchGate.

- This compound. Benchchem.

- Raney Nickel as catalyst. YouTube.

- Aqueous biphasic hydrogenation of benzene catalyzed by ruthenium complex of trisulfonated tris(biphenyl)phosphine. R Discovery.

- A Technical Guide to the Synthesis of 2-Cyclohexylnaphthalen-1-ol: Novel Approaches and Methodologies. Benchchem.

- Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. SAS Publishers.

- This compound. NIST WebBook.

- Regioselective hydrogenation of p-phenylphenol to p-cyclohexylphenol over Pd/C catalyst in THF solvent. ResearchGate.

- This compound. PubChem - National Institutes of Health.

- Chemical Properties of this compound (CAS 6531-86-8). Cheméo.

- Production of 2-cyclohexylcyclo-hexanone. Google Patents.

- Hydrogenation Catalysts. TCI Chemicals.

- 2-tert-Butylcyclohexanol, mixture of isomers 99 13491-79-7. Sigma-Aldrich.

- Hydrogenation of Benzene and Benzene Derivatives Catalyzed by Cationic Arene Ruthenium Clusters under Biphasic Condit. Thieme.

- Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. PMC - National Institutes of Health.

- The Role of 2-Methylcyclohexanol in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light. PMC.

Sources

- 1. This compound | 6531-86-8 | Benchchem [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Raney nickel - Wikipedia [en.wikipedia.org]

- 7. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]

- 8. saspublishers.com [saspublishers.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. njhjchem.com [njhjchem.com]

- 14. chem.wisc.edu [chem.wisc.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. safety.pitt.edu [safety.pitt.edu]

- 17. researchgate.net [researchgate.net]

- 18. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemical Studies on Hydrogenation of 2-Phenylphenol and its Hydrogenated Products. III [jstage.jst.go.jp]

- 20. pubs.acs.org [pubs.acs.org]

- 21. azom.com [azom.com]

- 22. research.utwente.nl [research.utwente.nl]

- 23. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. This compound (CAS 6531-86-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

Stereoisomers of 2-Cyclohexylcyclohexanol (cis and trans)

An In-depth Technical Guide to the Stereoisomers of 2-Cyclohexylcyclohexanol

Abstract

This technical guide provides a comprehensive examination of the cis and trans stereoisomers of this compound, a disubstituted cyclohexane derivative of significant interest in synthetic organic chemistry. The document delves into the fundamental principles of its stereochemistry, synthesis via catalytic hydrogenation, the critical role of kinetic and thermodynamic control in determining isomeric ratios, and detailed conformational analysis. Furthermore, it outlines robust experimental protocols for the synthesis, separation, and characterization of these isomers using modern analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of this compound's stereochemical behavior.

Introduction: The Stereochemical Landscape of this compound

This compound (C₁₂H₂₂O, Molar Mass: 182.30 g/mol ) is a saturated bicyclic alcohol whose structure consists of two cyclohexane rings joined by a single carbon-carbon bond, with a hydroxyl group on one of the rings adjacent to the point of attachment.[1][2] The presence of two stereogenic centers at the C1 (bearing the -OH group) and C2 (bearing the cyclohexyl group) positions gives rise to stereoisomerism. Specifically, the relative orientation of the hydroxyl and cyclohexyl groups results in two diastereomers: cis-2-cyclohexylcyclohexanol and trans-2-cyclohexylcyclohexanol.

In the cis isomer, the hydroxyl and cyclohexyl substituents are on the same face of the cyclohexanol ring, whereas in the trans isomer, they are on opposite faces.[3] This seemingly subtle difference in spatial arrangement has profound implications for the molecule's physical properties, stability, and reactivity. Understanding and controlling the stereochemical outcome of its synthesis is paramount for applications where specific three-dimensional structures are required.

Synthesis and Stereochemical Control

The most prevalent method for synthesizing this compound is the catalytic hydrogenation of 2-phenylphenol or its intermediate, 2-cyclohexylcyclohexanone.[4][5] This process involves the reduction of the aromatic ring and/or the ketone functional group under a hydrogen atmosphere using a metal catalyst.

The Role of Kinetic vs. Thermodynamic Control

The ratio of cis to trans isomers in the final product is a classic example of kinetic versus thermodynamic control.[6][7] The reaction pathway can be manipulated by adjusting conditions such as temperature, pressure, and reaction time to selectively favor one isomer over the other.

-

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control. The product that is formed fastest, i.e., the one with the lower activation energy, will predominate. In the hydrogenation of 2-cyclohexylcyclohexanone, the hydrogen atom can add from either face of the planar carbonyl group. The approach from the sterically less hindered face is faster, leading to the formation of the less stable cis isomer as the major kinetic product.[6]

-

Thermodynamic Control: At higher temperatures and with longer reaction times, the system has sufficient energy to overcome the activation barriers for both the forward and reverse reactions.[8] This allows an equilibrium to be established. The final product mixture will reflect the relative thermodynamic stabilities of the isomers. The trans isomer, which can adopt a more stable diequatorial conformation (discussed in Section 3), is the thermodynamically favored product.[4] Under these conditions, the initially formed cis isomer can isomerize to the more stable trans isomer.[4]

The diagram below illustrates the energy profile for the formation of kinetic and thermodynamic products.

Caption: Energy profile for Kinetic vs. Thermodynamic control.

Experimental Protocol: Synthesis via Hydrogenation

This protocol describes the hydrogenation of 2-phenylphenol, a common precursor, which proceeds through 2-cyclohexylcyclohexanone as an intermediate.

Objective: To synthesize a mixture of cis- and trans-2-cyclohexylcyclohexanol.

Materials:

-

2-Phenylphenol

-

5% Ruthenium on Carbon (Ru/C) or Nickel-based catalyst[4][9]

-

High-pressure autoclave reactor

-

Solvent (e.g., tert-butanol, isopropanol)[4]

-

Hydrogen gas (high purity)

-

Standard glassware for workup and purification

Methodology:

-

Reactor Charging: In a high-pressure autoclave, charge 2-phenylphenol and the chosen solvent (e.g., a 10:1 solvent-to-substrate ratio by weight).

-

Catalyst Addition: Add the catalyst (e.g., 5% Ru/C) at a loading of 1-5% by weight relative to the 2-phenylphenol.

-

System Purge: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to remove all air.

-

Reaction Conditions:

-

For Thermodynamic Product (trans-rich): Pressurize the reactor with hydrogen to approximately 80 kg/cm ² (approx. 1140 psi).[4] Heat the reactor to 150-200°C. Maintain these conditions with vigorous stirring for 8-12 hours. The higher temperature facilitates the isomerization of the cis to the more stable trans isomer.[4]

-

For Kinetic Product (cis-rich): Pressurize with hydrogen to a similar pressure but maintain a lower temperature, typically in the range of 100-120°C. Monitor the reaction closely and stop it after a shorter duration (e.g., 2-4 hours) once the starting material is consumed to minimize subsequent isomerization.

-

-

Reaction Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the heterogeneous catalyst.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of cis and trans isomers, can be purified and the isomers separated by fractional distillation under reduced pressure or by column chromatography on silica gel.

Conformational Analysis: The Energetics of Stereoisomers

The stereochemistry of this compound is best understood by analyzing the chair conformations of the cyclohexanol ring.[10] In a cyclohexane chair, substituents can occupy either axial (perpendicular to the ring's general plane) or equatorial (in the plane of the ring) positions. Equatorial positions are generally more stable for bulky substituents to avoid 1,3-diaxial interactions.[10]

-

trans-2-Cyclohexylcyclohexanol: The trans isomer can exist in two rapidly interconverting chair conformations: one with both the hydroxyl and cyclohexyl groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformation is overwhelmingly more stable due to the severe steric strain that would exist in the diaxial form.

-

cis-2-Cyclohexylcyclohexanol: For the cis isomer, one substituent must be axial and the other equatorial. This leads to two possible chair conformations: (axial-OH, equatorial-Cyclohexyl) and (equatorial-OH, axial-Cyclohexyl). The conformation where the bulkier cyclohexyl group occupies the equatorial position is significantly more stable and will therefore be the predominant conformer at equilibrium.

Caption: Conformational equilibrium of cis and trans isomers.

Separation and Characterization

Distinguishing between and quantifying the cis and trans isomers requires effective separation and analytical techniques.

Physical and Spectroscopic Properties

The different spatial arrangements of the isomers lead to distinct physical and spectroscopic properties which can be exploited for their identification.

| Property | cis-2-Cyclohexylcyclohexanol | trans-2-Cyclohexylcyclohexanol | Rationale for Difference |

| Boiling Point | Generally slightly lower | Generally slightly higher | The more stable trans isomer with stronger intermolecular packing often has a higher boiling point. |

| Refractive Index | ~1.50 (for mixture)[11] | ~1.50 (for mixture)[11] | Minor differences expected between pure isomers. |

| ¹H NMR (H-1) | Broader multiplet, smaller coupling constants | Sharper triplet of triplets, larger coupling constants | The proton at C1 is equatorial in the stable conformer, leading to smaller eq-ax and eq-eq couplings. |

| ¹³C NMR (C-1) | Different chemical shift | Different chemical shift | The stereochemical environment affects the electronic shielding of the carbon nucleus. |

| GC Retention Time | Typically shorter | Typically longer | The more compact (often cis) isomer may elute faster on standard non-polar columns. |

Experimental Protocol: Gas Chromatography (GC) Analysis

Objective: To separate and quantify the cis and trans isomers of this compound in a mixture.

Methodology:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the this compound isomer mixture in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial Temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: The cis and trans isomers will appear as two distinct peaks in the chromatogram. The isomer with the shorter retention time is typically the cis isomer. The relative percentage of each isomer can be calculated from the integrated area of each peak.

Caption: Experimental workflow for GC analysis of isomers.

Conclusion and Future Directions

The stereoisomers of this compound provide an excellent case study in the principles of stereochemistry, conformational analysis, and the strategic control of chemical reactions. The ability to selectively synthesize either the cis or trans isomer by manipulating reaction conditions from kinetic to thermodynamic control is a powerful tool for the synthetic chemist. Accurate characterization by established techniques like GC and NMR is crucial for validating synthetic outcomes.

Future research may focus on the application of these specific isomers as chiral building blocks, in the development of novel liquid crystals, or as precursors to pharmacologically active molecules where a defined three-dimensional structure is essential for biological activity. Further investigation into more selective catalytic systems could also yield methodologies for producing single isomers with even higher purity and efficiency.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Terada, A. (1961). Chemical Studies on Hydrogenation of 2-Phenylphenol and its Hydrogenated Products. III. YAKUGAKU ZASSHI, 81(11), 1611-1614. Retrieved from [Link]

-

Basso, E. A., et al. (2014). Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. ResearchGate. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

-

SAS Publishers. (2018). Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (A+/-)-cis-2-ethyl-cyclohexanol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). cis-2-Methylcyclohexanol. PubChem Compound Database. Retrieved from [Link]

-

Journal of Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Retrieved from [Link]

-

Study.com. (n.d.). Synthesize trans-1-cyclohexyl-2?methoxycylohexane from cyclohexanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of cis-2-Isopropylcyclohexanol (CAS 10488-25-2). Retrieved from [Link]

-

Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

-

ResearchGate. (2014). Regioselective hydrogenation of p-phenylphenol to p-cyclohexylphenol over Pd/C catalyst in THF solvent. Retrieved from [Link]

-

MDPI. (2020). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. Retrieved from [Link]

-

Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]

-

Reddit. (2022). Thermodynamic vs Kinetic Control. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound (cis- and trans- mixture) 98.0+%, TCI America™. Retrieved from [Link]

-

ACS Publications. (1960). Conformational Analysis. V. The Reaction of cis- and trans-4-t-Butylcyclohexanol and trans-4-Methylcyclohexanol with Phosphorus Pentabromide. Syntheses of Alkylcyclohexyl Bromides. Retrieved from [Link]

-

Pearson. (n.d.). Both cis- and trans-2-methylcyclohexanol undergo dehydration. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 6531-86-8). Retrieved from [Link]

-

ResearchGate. (2014). Structures of the isomers detected experimentally in this work for cyclohexanol. Retrieved from [Link]

-

NC State University Libraries. (n.d.). Conformations of Polycyclic Molecules. Retrieved from [Link]

-

YouTube. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Chemical Studies on Hydrogenation of 2-Phenylphenol and its Hydrogenated Products. III [jstage.jst.go.jp]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 7. jackwestin.com [jackwestin.com]

- 8. reddit.com [reddit.com]

- 9. saspublishers.com [saspublishers.com]

- 10. mason.gmu.edu [mason.gmu.edu]

- 11. labproinc.com [labproinc.com]

Spectroscopic data of 2-Cyclohexylcyclohexanol (NMR, IR, MS)

<An In-depth Technical Guide on the Spectroscopic Data of 2-Cyclohexylcyclohexanol

This guide offers a detailed examination of the spectroscopic data for this compound (C₁₂H₂₂O), a saturated alicyclic alcohol. A comprehensive understanding of its spectral characteristics is crucial for researchers, scientists, and drug development professionals who require unambiguous compound identification and structural elucidation. This document will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, providing not only the spectral data but also the fundamental principles and experimental considerations that define these spectroscopic signatures.

NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of ¹H and ¹³C nuclei, detailed information about the connectivity and chemical environment of atoms within a molecule can be obtained.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a complex set of overlapping signals in the aliphatic region, typically between 0.8 and 2.0 ppm. These signals correspond to the numerous non-equivalent methylene (-CH₂) and methine (-CH) protons of the two cyclohexane rings. The proton on the carbon bearing the hydroxyl group (-CHOH) is deshielded by the electronegative oxygen atom and typically appears as a multiplet at a lower field, generally in the 3.4 to 4.5 δ range.[1] The hydroxyl proton (-OH) itself usually presents as a broad singlet with a variable chemical shift that is dependent on factors such as concentration, temperature, and the solvent used.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 4.5 | m | 1H | -CHOH[1] |

| ~0.8 - 2.0 | m | 20H | Cyclohexyl ring protons |

| Variable | br s | 1H | -OH |

Note: These chemical shifts are approximate and can vary based on the specific isomer and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, up to 12 distinct signals can be expected if there is no molecular symmetry. The carbon atom bonded to the hydroxyl group (-CHOH) is the most deshielded of the aliphatic carbons, with its signal typically appearing in the 50 to 80 δ range.[1] The other carbon signals from the two cyclohexane rings are found further upfield.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~50 - 80 | -CHOH[1] |

| ~20 - 50 | Other cyclohexyl ring carbons |

Note: These chemical shifts are approximate and can vary based on the specific isomer and experimental conditions.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, a standardized experimental protocol is essential.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, especially for the hydroxyl proton.

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity for sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data using Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to yield singlets for each carbon.

-

Use a wider spectral width (e.g., 0-220 ppm).

-

A greater number of scans is typically necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a fast and non-destructive method for identifying the functional groups within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their bond vibrations.

The IR spectrum of this compound is characterized by prominent absorptions from the O-H and C-H bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3600-3200 | Strong, Broad | O-H stretch | Alcohol[1][2] |

| ~2960-2850 | Strong | C-H stretch | Alkane (Cyclohexyl)[3] |

| ~1450 | Medium | C-H bend | Alkane (Cyclohexyl) |

| ~1260-1050 | Strong | C-O stretch | Secondary Alcohol[2][4] |

The most notable feature is the strong, broad absorption band between 3600 and 3200 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol.[1][2] The broadening of this peak is a result of hydrogen bonding.[1][5] Strong absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching of the sp³-hybridized carbons in the cyclohexane rings.[3] The presence of a strong band for the C-O stretch, typically between 1260-1050 cm⁻¹, further confirms the presence of a secondary alcohol.[2][4]

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a widely used and convenient technique for obtaining the IR spectra of liquid and solid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. A background spectrum of the empty ATR accessory should be recorded.

-

Sample Application: Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent, such as isopropanol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

The molecular weight of this compound (C₁₂H₂₂O) is 182.30 g/mol .[6][7] In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 182. However, for alcohols, this peak is often weak or absent due to easy fragmentation.[8]

Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[9][10][11] Alpha-cleavage involves the breaking of a C-C bond adjacent to the hydroxyl group.[1] The fragmentation of the bicyclic system can also produce various other fragment ions. A prominent peak is often observed at m/z 82.[12]

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 182 | [C₁₂H₂₂O]⁺ (Molecular Ion) |

| 164 | [M - H₂O]⁺[9][10] |

| 82 | Prominent Fragment[12] |

| 57 | Complex ring cleavage product[9][10] |

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Use a suitable capillary column (e.g., a non-polar column such as DB-5ms) to separate the compound from any impurities.

-

Employ a temperature program that allows for the elution of this compound as a sharp peak.

-

-

MS Detection (EI):

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Molecules are ionized using a standard electron energy of 70 eV.

-

The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

A detector records the abundance of each ion.

-

-

Data Analysis: The mass spectrum corresponding to the GC peak of this compound is analyzed to identify the molecular ion and major fragment ions.

Visualizing Molecular Structure and Fragmentation

To better understand the relationship between the structure of this compound and its mass spectrum, a visualization of the molecule and its key fragmentation pathways is provided below.

Caption: Molecular structure of this compound.

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and multifaceted signature for this compound. The combined application of NMR, IR, and MS allows for the unequivocal identification and structural confirmation of this molecule. It is important to note that while the data provided here is representative, the precise spectral details can be influenced by isomerism and experimental conditions. Therefore, a careful and integrated analysis of all available spectroscopic data is paramount for accurate structural elucidation.

References

-

Organic Chemistry | OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

- Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 34-37.

-

UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

-

Química Organica.org. IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

Rathee, N. (2025, September 24). IR Spectra of Alcohols. Prezi. Retrieved from [Link]

-

LibreTexts Chemistry. 2.10 Fragmentation of Alcohols. Retrieved from [Link]

-

Whitman College. GCMS Section 6.10. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. Retrieved from [Link]

-

LibreTexts Chemistry. Mass Spectra of Alcohols. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. prezi.com [prezi.com]

- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]

- 9. whitman.edu [whitman.edu]

- 10. GCMS Section 6.10 [people.whitman.edu]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. This compound | C12H22O | CID 94327 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of 2-Cyclohexylcyclohexanol (boiling point, melting point)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylcyclohexanol is a saturated bicyclic alcohol with the chemical formula C₁₂H₂₂O.[1][2] Its structure, consisting of two cyclohexane rings bonded together with a hydroxyl group on one of the rings, gives rise to stereoisomerism in the form of cis and trans isomers. This guide provides a comprehensive overview of the known physical properties of this compound, with a focus on its boiling and melting points. Furthermore, it offers detailed, field-proven experimental protocols for the accurate determination of these crucial physical constants, addressing the nuances of analyzing both isomeric mixtures and purified stereoisomers. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where the precise characterization of chemical compounds is paramount.

Physical Properties of this compound

The physical properties of this compound are influenced by its molecular weight and the presence of a hydroxyl group, which allows for hydrogen bonding. These intermolecular forces are significantly stronger than the van der Waals forces present in non-polar analogues, leading to a higher boiling point and influencing its melting behavior.

Isomeric Mixture (cis- and trans-)

Commercially available this compound is often supplied as a mixture of its cis and trans isomers. The physical properties of this mixture are crucial for its handling, storage, and application in various chemical syntheses.

| Physical Property | Value | Source |

| Boiling Point | 264 °C | Fisher Scientific |

| Melting Point | Not available | Lab Pro Inc.[3] |

| Molecular Formula | C₁₂H₂₂O | PubChem[1] |

| Molecular Weight | 182.31 g/mol | Lab Pro Inc.[3] |

| CAS Number | 6531-86-8 | PubChem[1] |

It is important to note that the boiling point of a mixture can be a range rather than a sharp point, and the lack of a specified melting point suggests that the mixture may exist as a liquid at ambient temperatures or solidify over a broad temperature range.

Individual Stereoisomers (cis- and trans-)

-

Boiling Point: The boiling points of the cis and trans isomers are expected to be very close. The overall molecular weight and the presence of the hydroxyl group are the primary determinants of the boiling point. Subtle differences may arise due to variations in molecular shape and the efficiency of intermolecular hydrogen bonding.

-

Melting Point: A more significant difference is anticipated in the melting points of the cis and trans isomers. The ability of a molecule to pack efficiently into a crystal lattice is a key factor in determining its melting point. The different shapes of the cis and trans isomers will lead to different packing efficiencies. Typically, the more symmetrical trans isomer can pack more tightly into a crystal lattice, resulting in a higher melting point compared to the less symmetrical cis isomer.

The lack of readily available data for the individual isomers underscores the importance of the experimental protocols detailed in the following section for any research that requires the use of stereoisomerically pure this compound.

Experimental Protocols for Physical Property Determination

The accurate determination of boiling and melting points is fundamental for the characterization and purity assessment of chemical compounds. The following protocols provide detailed, step-by-step methodologies for these measurements, suitable for a research laboratory setting.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids like this compound, specific techniques are required to achieve accurate and safe measurements.

This method is suitable for determining the boiling point of small quantities of a liquid.

Principle: A small amount of the liquid is heated in a tube along with an inverted capillary. As the liquid heats, the air in the capillary is expelled and replaced by the vapor of the substance. When the external pressure equals the vapor pressure of the liquid, a rapid stream of bubbles emerges from the capillary. The boiling point is the temperature at which the liquid just begins to enter the capillary tube upon cooling.

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a Bunsen burner or a heating mantle.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.

Causality Behind Experimental Choices: The Thiele tube design ensures uniform heating of the oil bath through convection currents, which is crucial for an accurate boiling point determination. The inverted capillary provides a clear visual indication of when the vapor pressure of the sample equals the atmospheric pressure.

For larger quantities of the compound, the boiling point can be determined during distillation.

Principle: The temperature of the vapor that is in equilibrium with the boiling liquid is measured. For a pure substance, this temperature remains constant throughout the distillation process.

Procedure:

-

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample and Boiling Chips: Place the this compound sample and a few boiling chips into the round-bottom flask.

-

Heating: Heat the flask gently using a heating mantle.

-

Measurement: Record the temperature at which the vapor condenses on the thermometer bulb and a steady drip of distillate is collected in the receiving flask. This stable temperature is the boiling point.

Causality Behind Experimental Choices: The use of boiling chips ensures smooth boiling and prevents bumping. The thermometer is placed so that the top of the bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a sharp, well-defined temperature for a pure crystalline solid. For isomeric mixtures or impure substances, melting occurs over a range of temperatures.

This is a common and accurate method for determining the melting point of a solid.

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the sample melts is observed.

Procedure:

-

Sample Preparation: Ensure the this compound sample is solid and finely powdered. If it is a liquid at room temperature, it may need to be cooled to induce solidification.

-

Capillary Packing: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a Mel-Temp apparatus.

-

Heating: Set the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For an accurate measurement, a slow heating rate (1-2 °C per minute) should be used as the temperature approaches the expected melting point.

-

Observation and Measurement: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the heating block, the thermometer, and the sample, leading to an accurate melting point determination. A finely powdered sample ensures uniform heat distribution within the sample.

DSC is a powerful thermal analysis technique that can be used to determine the melting point and other thermal transitions of a material.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically taken as the melting point.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan.

-

Apparatus Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Program the DSC instrument with the desired heating rate (e.g., 10 °C/min).

-

Data Acquisition: Start the experiment and record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting endotherm.

Causality Behind Experimental Choices: The use of a reference pan allows for the subtraction of the heat capacity of the pan, providing a more accurate measurement of the heat flow into the sample. The controlled heating rate ensures reproducible results. DSC is particularly useful for characterizing the melting behavior of isomeric mixtures, as it can reveal multiple melting events if the isomers crystallize separately.

Visualization of Experimental Workflows

Boiling Point Determination Workflow

Caption: Workflow for Boiling Point Determination.

Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Safety Considerations

When handling this compound and performing thermal analysis, it is crucial to adhere to standard laboratory safety practices.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, such as a fume hood, especially when heating the compound.

-

Heating: When using a Bunsen burner or heating mantle, exercise caution to prevent fire hazards. Do not leave heating apparatus unattended.

-

Thermal Burns: Be aware of the risk of thermal burns from hot oil baths and heating blocks.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). This compound. in NIST Chemistry WebBook. Retrieved from [Link]

Sources

2-Cyclohexylcyclohexanol CAS number and molecular formula

Abstract

This technical guide provides a comprehensive overview of 2-Cyclohexylcyclohexanol, a significant alicyclic alcohol utilized as a key intermediate in organic synthesis. Addressed to an audience of researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental physicochemical properties, stereochemistry, and detailed synthesis protocols. Furthermore, it offers an expert analysis of its spectroscopic signatures, explores its applications as a molecular scaffold, and outlines critical safety and handling procedures. The synthesis of information, grounded in authoritative sources, is designed to furnish a robust technical resource for laboratory application and conceptual development.

Core Molecular Identifiers and Physicochemical Properties

This compound is a saturated bicyclic alcohol. Its structure, composed of two cyclohexane rings linked by a carbon-carbon bond with a hydroxyl group on one of the rings, imparts notable lipophilicity.[1] The fundamental identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6531-86-8 | [2][3] |

| Molecular Formula | C₁₂H₂₂O | [2][3] |

| Molecular Weight | 182.30 g/mol | [2] |

| IUPAC Name | 2-cyclohexylcyclohexan-1-ol | [2] |

| Synonyms | [1,1'-Bicyclohexyl]-2-ol, Dicyclohexanol | [2] |

| Appearance | Colorless liquid (predicted) |

Synthesis and Stereochemistry: A Strategic Approach

The synthesis of this compound is most effectively achieved via the catalytic hydrogenation of its corresponding ketone precursor, 2-cyclohexylcyclohexanone.[1][4] This transformation is a cornerstone reaction, pivotal for achieving high yields and purity.

Dominant Synthetic Pathway: Catalytic Hydrogenation

The reduction of the carbonyl group in 2-cyclohexylcyclohexanone to a secondary alcohol is a highly efficient process.[1] This reaction involves treating the ketone with hydrogen gas in the presence of a metal catalyst, typically at elevated temperatures.[1]

Caption: Synthetic workflow for this compound.

Causality of Experimental Choices

The choice of catalyst (e.g., Palladium, Platinum, or Nickel) and reaction conditions (temperature, pressure) is critical. These parameters not only influence the reaction rate but also the stereochemical outcome. The process must be carefully controlled to favor the formation of the alcohol and prevent over-reduction to cyclohexylcyclohexane.[1] For industrial-scale production, continuous flow reactors are often preferred over batch reactors to ensure consistent reaction conditions and enhance scalability.[1]

An alternative, multi-step laboratory synthesis involves the self-condensation of cyclohexanone to form 2-(1-cyclohexenyl)cyclohexanone, which is then hydrogenated to 2-cyclohexylcyclohexanone before the final reduction step.[4]

Stereoisomerism: The Cis/Trans Dichotomy

A critical aspect of this compound chemistry is the existence of stereoisomers. The spatial arrangement of the bulky cyclohexyl group and the hydroxyl group at positions 1 and 2 of the cyclohexanol ring leads to cis and trans diastereomers.

-

Trans Isomer: The cyclohexyl and hydroxyl groups are on opposite faces of the ring. This configuration is generally more thermodynamically stable due to reduced steric hindrance.

-

Cis Isomer: The cyclohexyl and hydroxyl groups are on the same face of the ring.

The ratio of these isomers is dictated by the synthetic route and reaction conditions. Controlling this stereoselectivity is paramount, as the physical and chemical properties of the isomers can differ significantly, impacting their utility in subsequent synthetic steps.[1]

Caption: Representation of cis and trans stereoisomers.

Detailed Experimental Protocol: Hydrogenation of 2-Cyclohexylcyclohexanone

This protocol is a representative procedure for laboratory-scale synthesis.

-

Reactor Setup: Charge a high-pressure autoclave reactor with 2-cyclohexylcyclohexanone (1.0 eq) and a suitable solvent (e.g., ethanol or isopropanol).

-

Catalyst Addition: Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 wt%) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen (typically 5-10 bar) and heat to the desired temperature (e.g., 100-150°C).

-

Reaction Monitoring: Maintain vigorous stirring and monitor the reaction progress by tracking hydrogen uptake or by using analytical techniques like Gas Chromatography (GC) on aliquots.

-

Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis and Structural Elucidation

Unambiguous structural confirmation is essential. NMR and IR spectroscopy are primary tools for the characterization of this compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework.[5]

-

¹H NMR: The spectrum will be complex due to the numerous aliphatic protons. Key signals include a broad singlet for the hydroxyl proton (-OH), which can vary in chemical shift depending on concentration and solvent. A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) will appear downfield (typically δ 3.5-4.0 ppm) compared to other aliphatic protons due to the deshielding effect of the oxygen atom. The remaining numerous protons on the two cyclohexyl rings will appear as a complex series of overlapping multiplets in the upfield region (δ 1.0-2.5 ppm).[6]

-

¹³C NMR: The spectrum will show distinct signals for the different carbon environments. The carbon atom attached to the hydroxyl group (C-OH) will be the most downfield signal in the aliphatic region (typically δ 70-80 ppm). The carbon atom at the junction of the two rings will also be distinct. The remaining ten carbons of the two rings will appear as a cluster of signals in the δ 20-45 ppm range. The symmetry of the cis and trans isomers will result in different numbers of signals, aiding in their differentiation.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[3] The IR spectrum of this compound is characterized by:

-

A strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

-

Strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2930-2850 cm⁻¹).

-

A C-O stretching vibration in the fingerprint region, typically around 1070-1050 cm⁻¹.

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient (API) itself, this compound serves as a valuable intermediate and structural scaffold in synthetic chemistry.[1]

Key Intermediate in Multi-Step Synthesis

The reactivity of the secondary hydroxyl group allows for a variety of chemical transformations, including:

-

Oxidation: Conversion to the parent ketone, 2-cyclohexylcyclohexanone.[1]

-

Esterification: Formation of esters, which can be used as plasticizers or fragrance components.

-

Substitution: Conversion of the hydroxyl group to a better leaving group (e.g., a tosylate) allows for nucleophilic substitution reactions to introduce other functionalities.[1]

Scaffold for Novel Chemical Entities

The cyclohexyl alcohol moiety is a versatile scaffold in medicinal chemistry.[9] The lipophilic nature of the dicyclohexyl structure can be leveraged to modulate the pharmacokinetic properties (e.g., solubility, membrane permeability) of a potential drug candidate. By using this compound as a starting point, chemists can build a library of derivative compounds for screening in drug discovery programs.[1] For instance, various cyclohexyl-containing compounds have been investigated for a range of biological activities, including as enzyme inhibitors and receptor antagonists.[10][11]

Safety, Handling, and Disposal

As a laboratory chemical, this compound requires careful handling to minimize risk.

| Hazard Category | Precautionary Measures | Source(s) |

| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | |

| Fire Hazards | Combustible liquid. Keep away from heat, sparks, and open flames. | [12] |

| Handling | Handle in a well-ventilated area, preferably under a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. | [13] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [13] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of water. Inhalation: Move person to fresh air. Ingestion: Rinse mouth and seek medical attention. | |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. | [12] |

References

- Benchchem. (n.d.). Application Notes and Protocols: 2-Methylcyclohexyl Formate in Chemical Synthesis.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Methylcyclohexanol in Modern Organic Synthesis.

- ChemicalBook. (n.d.). This compound synthesis.

- Organic Syntheses. (n.d.). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters.

- Organic Syntheses. (n.d.). Synthesis of Truxinate Natural Products Enabled by Enantioselective [2+2] Photocycloadditions.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94327, this compound.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: this compound.

- Thermo Fisher Scientific. (2014, July 18). Safety Data Sheet: Cyclohexanol.

- Santa Cruz Biotechnology. (2020, February 5). Safety Data Sheet: this compound.

- Benchchem. (n.d.). This compound | 6531-86-8.

- Benchchem. (n.d.). A Technical Guide to the Synthesis of 2-Cyclohexylnaphthalen-1-ol: Novel Approaches and Methodologies.

- Benchchem. (n.d.). Technical Support Center: Resolving Isomer Separation in 2-Cyclohexylnaphthalen-1-ol Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclohexanol in Pharmaceutical Synthesis: A Key Intermediate.

- TCI Chemicals. (2025, May 7). Safety Data Sheet: 1-Cyclohexyl-1-pentanol.

- Benchchem. (n.d.). The Multifaceted Biological Potential of Cyclohexyl Alcohol Derivatives: A Technical Guide.

- Benchchem. (n.d.). Application Notes: (S)-2-Hydroxymethylcyclohexanone in Pharmaceutical Synthesis.

- Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- ChemicalBook. (n.d.). Cyclohexanol(108-93-0) 13C NMR spectrum.

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). Library construction of stereochemically diverse isomers of spirooliganin: their total synthesis and antiviral activity.

- Chemistry Stack Exchange. (2015, October 27). NMR spectrum of cyclohexanol - hints on integration.

- Benchchem. (n.d.). Confirming the Structure of Cyclohexyl Benzoate: A Comparative Guide Using 1H and 13C NMR Spectroscopy.

- A-Level Chemistry. (n.d.). Compared using 13C nmr spectroscopy.

- European Journal of Pharmaceutical and Medical Research. (n.d.).

- ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives.